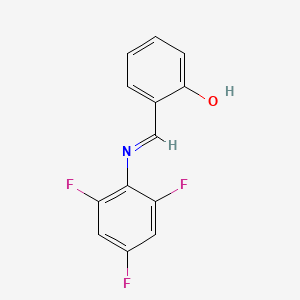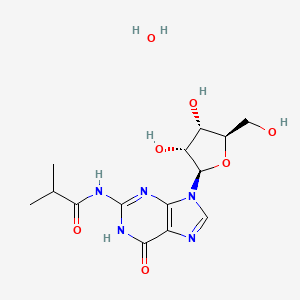
N2-Isobutyrylguanosine monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Isobutyrylguanosine monohydrate is a synthetic nucleoside analog. It is a derivative of guanosine, where the guanine base is modified with an isobutyryl group at the N2 position. This compound is often used in biochemical research, particularly in the study of nucleic acids and their interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-Isobutyrylguanosine monohydrate can be synthesized by reacting guanosine with isobutyryl chloride or isobutyric anhydride. The reaction typically involves a condensation process where the isobutyryl group is introduced to the N2 position of guanosine .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions: N2-Isobutyrylguanosine monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The isobutyryl group can be replaced by other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the isobutyryl group, reverting to guanosine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used to facilitate the removal of the isobutyryl group.
Major Products:
Substitution Reactions: Yield substituted guanosine derivatives.
Hydrolysis: Produces guanosine and isobutyric acid.
Scientific Research Applications
N2-Isobutyrylguanosine monohydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in the study of RNA and DNA interactions, as well as in the investigation of gene expression and regulation.
Medicine: Potential use in the development of antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products
Mechanism of Action
N2-Isobutyrylguanosine monohydrate functions as a modulator of gene expression. It participates in RNA modification, particularly in the methylation of RNA molecules. By interacting with specific enzymes involved in RNA modification, it influences the stability and translation of messenger RNA, thereby affecting protein synthesis within the cell . This modification of guanosine residues within RNA leads to alterations in the structure and function of the RNA molecule .
Comparison with Similar Compounds
N2-Acetylguanosine: Another modified guanosine with an acetyl group at the N2 position.
N2-Benzoylguanosine: Contains a benzoyl group at the N2 position.
N2-Propionylguanosine: Features a propionyl group at the N2 position.
Comparison: N2-Isobutyrylguanosine monohydrate is unique due to the presence of the isobutyryl group, which provides distinct steric and electronic properties compared to other N2-substituted guanosines. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable tool in nucleic acid research .
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6.H2O/c1-5(2)11(23)17-14-16-10-7(12(24)18-14)15-4-19(10)13-9(22)8(21)6(3-20)25-13;/h4-6,8-9,13,20-22H,3H2,1-2H3,(H2,16,17,18,23,24);1H2/t6-,8-,9-,13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIMAIWXKDBJKP-DOKXERMVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
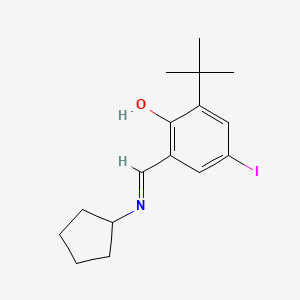
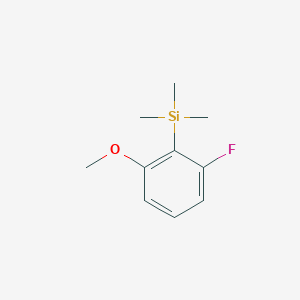
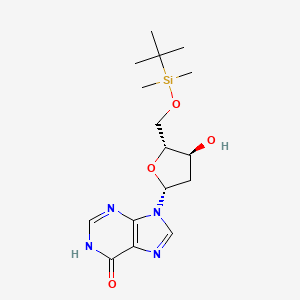
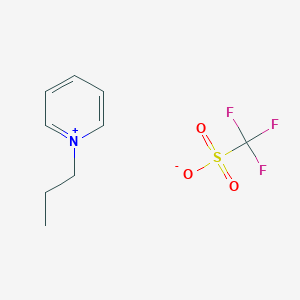
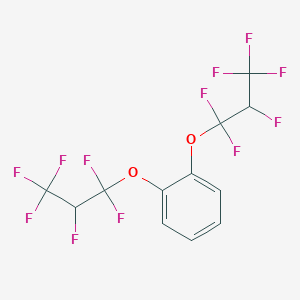
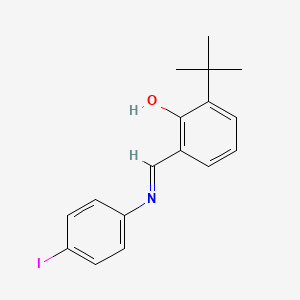
![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)
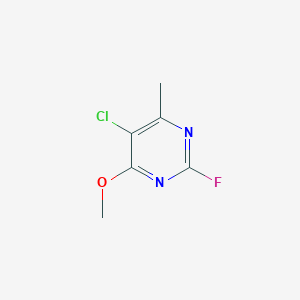
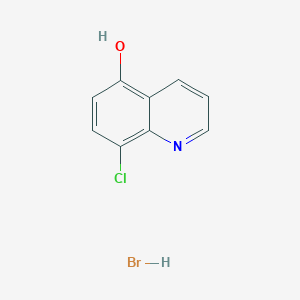
![5'-O-[(N,N-Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine](/img/structure/B6299843.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B6299848.png)
![9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one](/img/structure/B6299853.png)
![2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B6299856.png)
